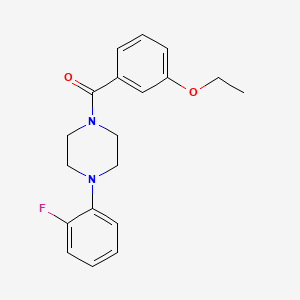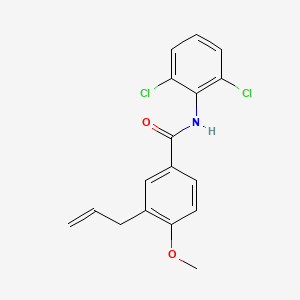
6-(5-propionyl-2-thienyl)hexanoic acid
Übersicht
Beschreibung
6-(5-propionyl-2-thienyl)hexanoic acid, also known as PTHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTHA is a derivative of the naturally occurring compound, alpha-lipoic acid, and has been synthesized through several methods.
Wirkmechanismus
The mechanism of action of 6-(5-propionyl-2-thienyl)hexanoic acid is not yet fully understood. However, studies have shown that 6-(5-propionyl-2-thienyl)hexanoic acid exerts its effects through the activation of the Nrf2 pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. 6-(5-propionyl-2-thienyl)hexanoic acid also inhibits the activity of pro-inflammatory enzymes such as COX-2 and iNOS, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects
6-(5-propionyl-2-thienyl)hexanoic acid has been shown to possess several biochemical and physiological effects. Studies have shown that 6-(5-propionyl-2-thienyl)hexanoic acid can reduce oxidative stress, inflammation, and cell death in various tissues. 6-(5-propionyl-2-thienyl)hexanoic acid has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 6-(5-propionyl-2-thienyl)hexanoic acid is its relatively low toxicity and high stability, making it a suitable candidate for use in various lab experiments. However, one of the limitations of 6-(5-propionyl-2-thienyl)hexanoic acid is its limited solubility in water, which can pose challenges in certain experiments.
Zukünftige Richtungen
6-(5-propionyl-2-thienyl)hexanoic acid has shown promising results in various scientific fields, and several future directions have been proposed for its continued research. One of the future directions is the development of 6-(5-propionyl-2-thienyl)hexanoic acid-based drugs for the treatment of various diseases. Another future direction is the investigation of 6-(5-propionyl-2-thienyl)hexanoic acid's potential applications in the field of agriculture, where it can be used as a natural pesticide.
Conclusion
In conclusion, 6-(5-propionyl-2-thienyl)hexanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 6-(5-propionyl-2-thienyl)hexanoic acid has been synthesized through several methods and has been extensively studied for its potential applications in medicine, agriculture, and other fields. Although the mechanism of action of 6-(5-propionyl-2-thienyl)hexanoic acid is not yet fully understood, studies have shown that it possesses antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
6-(5-propionyl-2-thienyl)hexanoic acid has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 6-(5-propionyl-2-thienyl)hexanoic acid is in the field of medicine. 6-(5-propionyl-2-thienyl)hexanoic acid has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as diabetes, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-(5-propanoylthiophen-2-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-2-11(14)12-9-8-10(17-12)6-4-3-5-7-13(15)16/h8-9H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXLDCOHLJMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Propanoylthiophen-2-yl)hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4542473.png)


![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4542512.png)
![2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4542519.png)
![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)
![3-benzyl-5-[5-methyl-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4542530.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4542536.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4542554.png)
![N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4542564.png)
![4-(4-methoxyphenyl)-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4542571.png)
![4-{[1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4542581.png)
![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)